Product packaging for 1-phenyl-2H-isoindole(Cat. No.:CAS No. 19023-49-5)

1-phenyl-2H-isoindole

Cat. No.: B11902372
CAS No.: 19023-49-5
M. Wt: 193.24 g/mol
InChI Key: YCFOLQSTUQNCAS-UHFFFAOYSA-N
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Description

1-phenyl-2H-isoindole is a privileged chemical scaffold in medicinal chemistry and materials science. This versatile core structure serves as a fundamental building block for synthesizing a wide range of derivatives with significant research value. In drug discovery, structurally related isoindole-1,3-dione (phthalimide) derivatives are investigated as potential therapeutic agents. These compounds show promising activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, making them candidates for Alzheimer's disease research . Other derivatives exhibit potent analgesic (pain-relieving) properties across various models, including neuropathic and inflammatory pain . Furthermore, the isoindole core is found in compounds with evaluated anti-inflammatory activity, such as cyclooxygenase (COX) enzyme inhibition . Beyond pharmacology, the isoindole structure is a key component in developing functional materials. Its application in synthesizing dyes and fluorophores, including boron dipyrromethenes (BODIPYs), is an active area of materials research due to their favorable photophysical properties . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult all relevant literature and safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N B11902372 1-phenyl-2H-isoindole CAS No. 19023-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19023-49-5

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

1-phenyl-2H-isoindole

InChI

InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-14/h1-10,15H

InChI Key

YCFOLQSTUQNCAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=CN2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenyl 2h Isoindole and Its Core Structure

De Novo Synthesis Approaches

De novo strategies involve the construction of the heterocyclic ring from acyclic or different cyclic precursors. These methods are fundamental for creating substituted isoindoles by incorporating desired functionalities into the starting materials prior to the key ring-forming step.

Cyclization Reactions for 2H-Isoindole Formation

Cyclization reactions represent the most common and versatile strategy for assembling the 2H-isoindole core. These methods often rely on transition-metal catalysis or cascade processes to efficiently form the bicyclic structure from appropriately functionalized aromatic precursors.

A significant advancement in isoindole synthesis is the development of ruthenium(II)-catalyzed oxidant-free cyclization. acs.orgacs.org This redox-neutral approach utilizes benzimidates and alkenes to construct both 1H- and 2H-isoindoles at room temperature, liberating hydrogen gas as the only byproduct. acs.orgacs.org The reaction is believed to proceed through C-H activation, 1,2-insertion of the alkene, and subsequent cyclization. nih.gov For the formation of 2H-isoindoles, the process involves a β-hydride elimination followed by an aza-Michael addition. nih.gov Halogen-substituted benzimidates have been shown to yield 2H-isoindoles, demonstrating the utility of this method for accessing various derivatives. acs.org

Table 1: Ruthenium-Catalyzed Synthesis of 2H-Isoindoles

Benzimidate Precursor Alkene Catalyst / Additive Conditions Product Yield (%)
Ethyl 4-chlorobenzimidate 1-Hexene [{RuCl₂(p-cymene)}₂] / Adm-1-COOH EtOH, rt, 36 h 1-Butyl-5-chloro-2H-isoindole 48

Data sourced from Manikandan et al. (2017). acs.org

2H-Azirines serve as valuable precursors for various heterocyclic systems through cycloaddition reactions. nih.gov Photochemical or thermal activation of 2H-azirines can induce ring-opening to form nitrile ylides. If the azirine possesses a vinyl substituent at an appropriate position, this reactive intermediate can undergo an intramolecular [3+2] cycloaddition to construct the pyrrole (B145914) ring of the isoindole system. acs.org More recently, visible-light-promoted [3+2] cycloaddition reactions of 2H-azirines with quinones have been developed, providing an efficient route to benzo[f]isoindole-4,9-diones. researchgate.net This strategy involves a tandem cycloaddition/oxidative aromatization process. researchgate.net While this specific example leads to a more complex system, the underlying principle of intramolecular cycloaddition of a vinyl-substituted azirine derivative remains a viable, though less direct, pathway to the core isoindole structure. An improved procedure for the cyclization of vinyl azides to form the prerequisite 2H-azirines has also been established, enhancing the accessibility of these starting materials. diva-portal.org

Table 2: Synthesis of Isoindole-Related Scaffolds from 2H-Azirines

2H-Azirine Reactant Catalyst / Conditions Product Type
2,3-Diphenyl-2H-azirine Naphthoquinone Visible Light, rt Benzo[f]isoindole-4,9-dione
2-Phenyl-3-methyl-2H-azirine Naphthoquinone Visible Light, rt Benzo[f]isoindole-4,9-dione

Data compiled from concepts described in Padwa et al. (1975) and Wang et al. (2022). acs.orgresearchgate.net

The cyclization of aromatic compounds bearing an alkyne and a nitrogen-containing moiety is a powerful method for forming nitrogen heterocycles, including isoindoles. ua.es Transition metals such as gold, copper, and rhodium are frequently used to catalyze these transformations. ua.esresearchgate.net For instance, the gold(III) chloride-catalyzed intermolecular hydroamination of alkynes, which are themselves formed from a multi-component reaction, can lead to isoindole structures through a 5-exo-dig cyclization followed by isomerization. ua.es This approach highlights the ability of transition metals to activate the alkyne's π-system, facilitating the crucial C-N bond formation required to close the isoindole ring. researchgate.net

Table 3: Gold-Catalyzed Synthesis of Isoindoles from Alkynes

Alkyne Precursor Catalyst Conditions Product Yield (%)
N-(1,1-dimethyl-3-phenylprop-2-ynyl)-2-ethynylbenzamide AuCl₃ Dichloromethane 1-Benzyl-2-(1,1-dimethylprop-2-ynyl)-3-methylene-2,3-dihydro-1H-isoindol-1-ol 58

Data represents examples of alkyne cyclizations leading to isoindole-related structures as reviewed by Nájera et al. ua.es

A highly efficient and selective modern synthesis of 1,3-disubstituted N-aryl-2H-isoindoles involves a cascade reaction between divinyl ethers and anilines. nih.govresearchgate.net The divinyl ether starting materials are readily accessible from isocoumarin (B1212949) derivatives. chim.it The cascade process, typically conducted in hexafluoroisopropanol (HFIP), consists of a ring-opening of the divinyl ether followed by an addition-elimination with the aniline (B41778). The key ring-closing step is a 5-exo-tet intramolecular nucleophilic substitution that forms the 2H-isoindole core. nih.govresearchgate.net This methodology is robust, allowing for the synthesis of isoindoles with diverse substitution patterns on both the isoindole core and the N-aryl substituent. chim.it

Table 4: Synthesis of 2H-Isoindoles via Cascade Reaction

Divinyl Ether Precursor Aniline Conditions Product Yield (%)
(Z)-1-(1-bromoethen-2-yl)-2-(1-ethoxyvinyl)benzene Aniline HFIP, 80 °C, 12 h 1-Methyl-2,3-diphenyl-2H-isoindole 95
(Z)-1-(1-bromoethen-2-yl)-2-(1-ethoxyvinyl)benzene 4-Methoxyaniline HFIP, 80 °C, 24 h 2-(4-methoxyphenyl)-1-methyl-3-phenyl-2H-isoindole 96

Data sourced from Kawazoe et al. (2023). nih.govresearchgate.net

Classical methods for constructing the isoindole ring often involve condensation reactions. The reaction of 1,2-diacyl-substituted aromatic compounds, such as o-phthalaldehyde (B127526), with primary amines can generate the 2H-isoindole core. thieme-connect.de This reaction is foundational and has been adapted for various applications, including the creation of fluorogenic labels. thieme-connect.de Furthermore, existing isoindoline (B1297411) or isoindole structures can be functionalized through condensation reactions. For example, the methylene (B1212753) groups in an isoindoline ring can react with aromatic aldehydes in the presence of a base like sodium methoxide (B1231860) to yield benzylidene derivatives, which are related to the 1-phenyl substituted target. academie-sciences.fr

Table 5: Condensation Reactions for Isoindole Synthesis and Functionalization

Starting Material 1 Starting Material 2 Reagents / Conditions Product Type
o-Phthaldehyde Primary Amine (e.g., Aniline) Condensation N-Aryl-2H-isoindole
Thieno[3',2':5,6]pyrimido[2,1-a]isoindolin-6(10H)-one Aromatic Aldehyde MeONa, MeOH, reflux Benzylidene derivative

Data compiled from principles described in Katritzky et al. and Cîrnet et al. thieme-connect.deacademie-sciences.fr

Cascade Reactions from Divinyl Ethers and Anilines

Ring Transformation Strategies

Ring transformation offers a powerful route to the isoindole nucleus from other heterocyclic systems. These methods often involve reactive intermediates and rearrangements to construct the desired bicyclic framework.

A notable ring transformation strategy for synthesizing substituted isoindoles involves the flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles. rsc.org This method relies on the thermal extrusion of a nitrogen molecule from the triazole ring to generate a reactive intermediate that subsequently cyclizes to form the isoindole core. rsc.orgthieme-connect.de

For instance, the pyrolysis of 1,3,5- and 3,4,5-triphenyl-1,2,4-triazole (B1348233) at temperatures between 650–800°C yields 1,3-diphenylisoindole in good yields. rsc.org The proposed mechanism suggests a rsc.orgresearchgate.net-phenyl shift, leading to a non-aromatic 3H-1,2,4-triazole intermediate, which then loses nitrogen. rsc.org Similarly, the pyrolysis of four different diphenyl-1,2,4-triazoles produces 1-phenylisoindole. rsc.org However, the high reactivity of 1-phenylisoindole under these conditions leads to its oxidation during work-up, resulting in the isolation of 3,3′-diphenylbi-1H-isoindol-1-ylidene. rsc.org

This pyrolytic method can also be applied to generate the parent isoindole from 1-phenyl-1,2,4-triazole, which is then trapped as a Diels-Alder adduct with N-phenylmaleimide to ensure its isolation. rsc.org It is important to note that the substitution pattern on the initial triazole is crucial; 3-phenyl-1,2,4-triazole, for example, fragments differently to yield benzonitrile (B105546) and cyanamide. rsc.org

The generation of the reactive intermediate for isoindole formation can also be achieved from appropriately substituted triazoles via extrusion of nitrogen, although reported yields have been lower compared to alternative routes like those starting from 2H-azirines. thieme-connect.de The process involves the formation of a vinylcarbene intermediate which then cyclizes. acs.org

Table 1: Pyrolysis of Phenyl-Substituted Triazoles for Isoindole Synthesis

Starting Triazole Product Yield Conditions Citation
1,3,5-Triphenyl-1,2,4-triazole 1,3-Diphenylisoindole Good Flash Vacuum Pyrolysis, 650–800°C rsc.org
3,4,5-Triphenyl-1,2,4-triazole 1,3-Diphenylisoindole Good Flash Vacuum Pyrolysis, 650–800°C rsc.org
Diphenyl-1,2,4-triazoles 1-Phenylisoindole (oxidized) - Flash Vacuum Pyrolysis rsc.org
1-Phenyl-1,2,4-triazole Isoindole (trapped) - Flash Vacuum Pyrolysis rsc.org

Aromatization Methods

Aromatization of a pre-existing saturated or partially saturated heterocyclic ring is a common and effective strategy for the synthesis of isoindoles. ua.es This approach benefits from the relative stability and ease of synthesis of the isoindoline precursors.

The dehydrogenation of isoindolines provides a direct route to the corresponding isoindoles. ua.esthieme-connect.de This method is particularly viable when the resulting isoindole is stabilized by an electron-withdrawing group at the C1 position. thieme-connect.de Palladium-catalyzed dehydrogenation of N-substituted isoindolines is a modern approach that can be coupled with C-H functionalization. ua.es For instance, the reaction of N-substituted isoindolines with pinacolborane (HBpin) in the presence of a palladium catalyst first leads to dehydrogenation to form an isoindole, which is then followed by C-H borylation. ua.es

Another approach involves the visible-light-induced oxidation of isoindolines, which can be performed in situ followed by a Diels-Alder reaction to trap the generated isoindole. ua.es

Table 2: Aromatization of Isoindolines via Oxidation

Precursor Reagent/Catalyst Product Notes Citation
N-Substituted Isoindoline Pd catalyst, HBpin Borylated Isoindole Dehydrogenation followed by C-H borylation. ua.es
Isoindoline Visible light, photosensitizer Isoindole Often trapped in situ with a dienophile. ua.es

Aromatization of isoindolines can also be achieved through the chemistry of N-oxides. thieme-connect.dechim.it This method requires the isoindoline nitrogen to be tertiary, allowing for its oxidation to an N-oxide, typically using hydrogen peroxide. thieme-connect.dechim.it The resulting isoindoline N-oxides are stable intermediates that can be isolated. thieme-connect.de

Subsequent treatment of the N-oxide with acetic anhydride (B1165640) and triethylamine (B128534) at low temperatures induces an elimination reaction to furnish the 2H-isoindole. thieme-connect.de The mechanism is presumed to involve the acylation of the N-oxide oxygen atom, forming an intermediate that then eliminates acetic acid to yield the aromatic isoindole. thieme-connect.de A key advantage of this method is that the presence of a substituent on the nitrogen atom ensures the formation of the 2H-isoindole isomer exclusively. thieme-connect.de This strategy has been successfully employed for the synthesis of various simple and complex annulated isoindoles with both alkyl and aryl substituents on the nitrogen atom. thieme-connect.de

Table 3: Aromatization via Elimination from N-Oxides

Precursor Reagents Product Key Feature Citation
Oxidation-Induced Aromatization from Isoindoline Precursors

Functionalization and Derivatization Strategies Post-Synthesis

Once the isoindole core is synthesized, further functionalization can be carried out to introduce various substituents, modifying the properties of the molecule.

The introduction of a phenyl or other aryl group onto the isoindole nucleus can be achieved through modern cross-coupling techniques. A dehydrogenative/C-H arylation process starting from isoindolines offers a one-pot method to generate aryl-substituted isoindoles. ua.es In this process, an initial dehydrogenation step forms the isoindole in situ, which then undergoes a C-H arylation reaction with an aryl chloride in the presence of a suitable catalyst system. ua.es This has been demonstrated for the synthesis of diarylated isoindoles from monosubstituted isoindolines. ua.es

Furthermore, borylated isoindoles, synthesized via the palladium-catalyzed dehydrogenation/C-H borylation of isoindolines, are valuable intermediates for introducing aryl groups. ua.es These borylated isoindoles can readily participate in Suzuki-Miyaura coupling reactions with aryl iodides to yield aryl-substituted isoindoles. ua.es

Advanced Modification of the Isoindole Core via Substitution Reactions

The isoindole core is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups that can modulate its electronic and steric properties. evitachem.com These reactions are crucial for developing new derivatives with tailored functionalities.

Nucleophilic Substitution: The isoindole nucleus, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack. smolecule.com Nucleophilic substitution reactions can occur at various positions, including the nitrogen atom and the aromatic ring, depending on the specific substrate and reaction conditions. The introduction of a hydroxyl group on the nitrogen atom of an indole (B1671886) substrate has been shown to facilitate unprecedented nucleophilic substitution reactions. core.ac.uk For example, 1,1,3-trichloro-1H-isoindole undergoes nucleophilic substitution of its chlorine atoms when reacted with α-(N-alkylamino) ketones in the presence of a tertiary amine. researchgate.net

Cross-Coupling Reactions: Modern synthetic strategies frequently employ transition metal-catalyzed cross-coupling reactions to functionalize the isoindole core. researchgate.netcam.ac.uk These methods, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. smolecule.comresearchgate.net For instance, rhodium-catalyzed C-H functionalization has been utilized for the synthesis of various indole-fused polycycles. nih.gov Palladium catalysis has also been instrumental in the synthesis of 2-amido and 2-amido-1-phenyl-1,3-dienes, which are precursors to chiral cyclic ketones. nih.govacs.org

Interactive Data Table: Examples of Substitution Reactions on the Isoindole Core

Reaction TypeReagents and ConditionsProduct TypeReference
Electrophilic NitrationPhCOONO₂3-Nitroisoindole derivative scribd.com
Electrophilic HalogenationI₂/Dioxan or Br₂/EtOH3-Halo-isoindole derivative scribd.com
Nucleophilic Substitutionα-(N-alkylamino) ketones, tertiary amine3-Amino-1H-isoindol-1-ylidene-1-aminium quaternary salts researchgate.net
Suzuki-Miyaura CouplingAryl boronic acids, Pd catalystAryl-substituted isoindoles smolecule.com
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl-substituted isoindoles researchgate.net

Methods for Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods to produce chiral isoindole derivatives is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity is often critical. acs.orgbeilstein-journals.org

Chiral Auxiliaries: One established strategy involves the use of chiral auxiliaries attached to the isoindole nitrogen. acs.orgbeilstein-journals.org These auxiliaries direct the stereochemical outcome of subsequent reactions, such as alkylation. (R)- or (S)-phenylglycinol and (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC) are examples of auxiliaries that have been employed, although with some limitations in yield and stereoselectivity. acs.org A more recent and efficient approach utilizes (R)- and (S)-tert-butylsulfinamides, which can be incorporated into isoindolinones to control diastereoselectivity during alkylation. acs.orgnih.gov The use of α-methylbenzylamine-type chiral auxiliaries has also proven effective in the synthesis of chiral N-heterocycles through intermolecular aza-Michael reactions. beilstein-journals.org

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach to chiral isoindole derivatives. Chiral catalysts, including transition metal complexes and organocatalysts, can induce enantioselectivity in various transformations. beilstein-journals.orgchinesechemsoc.org For example, palladium catalysts paired with chiral phosphine (B1218219) ligands have been used in asymmetric intramolecular allylic C-H amination to produce chiral isoindolines with excellent enantioselectivities. chinesechemsoc.org Chiral bifunctional organocatalysts containing a tertiary-amine and a urea (B33335) group have shown high yields and enantioselectivities in the synthesis of 3-substituted isoindolinones. researchgate.net Furthermore, chiral Lewis acids have been used to catalyze the enantioselective synthesis of complex isoindole-containing structures. rsc.org

Chiral Substrates: The stereochemistry of the final product can also be controlled by starting with a chiral substrate. This approach is fundamental in many synthetic strategies where the inherent chirality of the starting material is transferred to the product. The synthesis of chiral amines from 2-formylbenzoic acid derivatives followed by lactamization is one such example. acs.org

Interactive Data Table: Research Findings in Stereoselective Synthesis of Isoindole Derivatives

MethodKey Reagent/CatalystProduct TypeEnantiomeric/Diastereomeric ExcessReference
Chiral Auxiliary(S)-tert-butylsulfinamideChiral 3-substituted isoindolinonesHigh diastereoselectivity acs.org
Chiral CatalystPalladium / Chiral Phosphoramidite LigandChiral isoindolinesUp to 98% ee chinesechemsoc.org
OrganocatalysisChiral Bifunctional Tertiary-Amine/Urea3-Substituted isoindolinonesUp to 95% ee researchgate.net
Chiral Auxiliaryα-MethylbenzylamineChiral 3-substituted isoindolinones>96% de beilstein-journals.org
Lewis Acid CatalysisChiral Brønsted AcidOctahydro-4H-cyclopenta[cd]isoindole derivatives84-95% ee rsc.org

Reactivity and Reaction Mechanisms of 1 Phenyl 2h Isoindole

Cycloaddition Reactions

1-Phenyl-2H-isoindole readily undergoes cycloaddition reactions, serving as a diene component. These reactions are a cornerstone of its chemical behavior, providing efficient routes to diverse molecular architectures.

The Diels-Alder reaction is a prominent transformation for 2H-isoindoles, which act as dienes that can be trapped by various dienophiles. ua.es The presence of the phenyl group at the 1-position influences the reactivity and regioselectivity of these reactions.

This compound and its derivatives exhibit notable reactivity towards dienophiles bearing electron-withdrawing groups. This is a common feature of isoindoles, which are often generated in situ and trapped with such dienophiles to form stable cycloadducts. ua.es

N-Substituted Maleimides: The reaction of isoindoles with N-substituted maleimides is a well-established method for the synthesis of polycyclic systems. ua.estandfonline.comresearchgate.net For instance, the reaction of 1-ethoxyisoindole with N-substituted maleimides can lead to either mono- or bis-Michael adducts, depending on the substituent on the maleimide (B117702) nitrogen. clockss.org Specifically, N-phenylmaleimide has been used as a dienophile in Diels-Alder reactions with various dienes, including thiophene (B33073) derivatives, to yield complex heterocyclic structures. iosrjournals.orgresearchgate.net The reaction conditions, such as solvent and temperature, can influence the yield and stereoselectivity of the resulting cycloadducts. arkat-usa.org

Dimethyl Acetylenedicarboxylate (B1228247) (DMAD): DMAD is another powerful dienophile that readily reacts with isoindoles. The Diels-Alder reaction between a 1-(1,2,3-1H-benzotriazol-1-yl)-2-(p-tolyl)-2H-isoindole and DMAD has been reported to yield a tricyclic adduct. nih.gov Similarly, chiral isoindoles have been shown to react with DMAD, although the resulting cycloadducts can sometimes be unstable. ua.es The reaction of various isoindole precursors with DMAD under different conditions, such as visible light irradiation or in the presence of a catalyst, has been explored to synthesize complex adducts. ua.es

Table 1: Examples of Diels-Alder Reactions with this compound Derivatives

DieneDienophileProductYield (%)Reference
1-(1,2,3-1H-Benzotriazol-1-yl)-2-(p-tolyl)-2H-isoindoleDimethyl Acetylenedicarboxylate11-Aza-1-(1,2,3-1H-benzotriazol-1-yl)-11-(4-methylphenyl)-tricyclo-[5.2.1.0(2.7)]undeca-2,4,6.9-tetraene-9,10-dioic acid dimethyl ester- nih.gov
Chiral IsoindoleDimethyl AcetylenedicarboxylateCycloadduct35 ua.es
2-(1´–Cycloalkenyl)benzo[b]thiophenesN-PhenylmaleimidesDibenzothiophene Diels-Alder adduct- researchgate.net
Diphenyl 5-methylhexa-1,3,4-trien-3-yl phosphine (B1218219) oxideN-(4-substituted-phenyl)maleimides5-(Diphenylphosphinoyl)-4-isopropylidene-2-(4-substituted-phenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-diones69-82 arkat-usa.org

Data not available is represented by "-"

The intramolecular Diels-Alder (IMDA) reaction of isoindole derivatives provides a powerful strategy for the synthesis of complex, fused-ring systems. In this variant, the diene (the isoindole ring) and the dienophile are part of the same molecule. A tandem Ugi/intramolecular Diels-Alder reaction has been developed using vinylfuran and 1,3-butadienylfuran derivatives, which, after a series of transformations, could conceptually be applied to isoindole systems. beilstein-journals.org The synthesis of isoindolo[2,1-a]quinoline derivatives has been achieved through an intramolecular ring closure, showcasing the utility of intramolecular cycloadditions. beilstein-journals.org

Beyond the Diels-Alder reaction, this compound can participate in 1,3-dipolar cycloadditions, further expanding its synthetic utility. These reactions involve 1,3-dipoles, which are three-atom, four-pi-electron systems. organic-chemistry.org

Azomethine ylides are common 1,3-dipoles that can be generated from various precursors, including the ring-opening of aziridines or the condensation of aldehydes with α-amino acids. nih.gov These ylides react with dipolarophiles to form five-membered nitrogen-containing heterocycles. nih.gov The reaction of azomethine ylides, generated from sarcosine (B1681465) and various aldehydes, with benzo-1,4-quinones leads to the synthesis of 1-aryl- and 1-styryl-2H-isoindole-4,7-diones. thieme-connect.de This transformation represents a formal 1,3-dipolar cycloaddition followed by an oxidative aromatization process. The use of isatin-derived azomethine ylides in reactions with various dipolarophiles is a well-established method for constructing spirooxindole frameworks. mdpi.comresearchgate.net

Photochemical conditions can be employed to induce cycloaddition reactions. A visible-light-promoted [3+2] cycloaddition of 2H-azirines with quinones has been developed to synthesize benzo[f]isoindole-4,9-diones. researchgate.netnih.gov This reaction proceeds through a tandem [3+2] cyclization/oxidative aromatization with molecular oxygen. researchgate.net While this specific example involves 2H-azirines as the 1,3-dipole precursor, it highlights the potential for photochemical methods in the synthesis of isoindole-fused quinone structures.

1,3-Dipolar Cycloaddition Pathways

Reactions Involving Azomethinylides

Nucleophilic and Electrophilic Transformations

The reactivity of the this compound scaffold is governed by the interplay between its fused benzene (B151609) ring and the pyrrole-like five-membered ring. This structure results in a unique electronic distribution that dictates its behavior in nucleophilic and electrophilic reactions.

Reactions Involving the Pyrrole (B145914) Nitrogen Atom

The nitrogen atom in the isoindole ring system exhibits distinct reactivity compared to its isomer, indole (B1671886). In isoindoles, the nitrogen atom is not directly fused to the benzene ring, which influences its electronic character. chim.it Unlike the more basic pyrrolidine (B122466), the nitrogen in the aromatic pyrrole ring of isoindole has its lone pair of electrons participating in the 10π-electron aromatic system. beilstein-journals.orgmatanginicollege.ac.in This delocalization results in a partially positive charge on the nitrogen and a corresponding increase in electron density on the ring carbons. matanginicollege.ac.inksu.edu.sa

Consequently, the pyrrole nitrogen in 2H-isoindoles is generally non-basic and not prone to direct electrophilic attack, such as protonation. matanginicollege.ac.inksu.edu.sa Protonation, if it occurs, would disrupt the aromaticity of the heterocyclic ring and is therefore energetically unfavorable. Instead, electrophilic substitution preferentially occurs at the carbon atoms of the pyrrole ring. ksu.edu.samsu.edu

However, the nitrogen atom can be involved in specific reactions, such as oxidation to form isoindole N-oxides. chim.it These cyclic nitrones can be synthesized through methods like the condensation of appropriately substituted carbonyl compounds with hydroxylamines or by direct oxidation of the isoindole. chim.it

Substituent-Dependent Reactivity of the Phenyl Group

Research on related heterocyclic systems demonstrates that the introduction of electron-donating or electron-withdrawing groups on a phenyl substituent can modulate chemical and biological activity. For instance, in studies involving the synthesis of isoindole derivatives, the presence of electron-donating groups (like methoxy) on an aromatic ring was found to increase reaction yields. acs.org Conversely, electron-withdrawing groups (such as chloro, bromo, or trifluoromethyl) tended to reduce the yield. acs.org

In a study on indole-2-carboxamides, which also feature a phenyl ring substituent, the position and nature of the substituent were critical for activity. nih.gov It was observed that the 4-position of the phenyl ring favored dialkylamino groups, while moving a dimethylamino group from the 4- to the 3-position led to a loss of potency, highlighting the sensitivity of the molecule's interactive properties to substituent placement. nih.gov These findings suggest that for this compound, substituents on the phenyl ring would likewise play a crucial role in directing its reactivity in subsequent transformations.

Substituent TypePosition on Phenyl RingObserved Effect on Reactivity (in related systems)Reference
Electron-Donating (e.g., -OCH3)paraIncreased reaction yield for isoindole formation. acs.org
Electron-Donating (e.g., -CH3)paraMaintained high reaction yield, similar to unsubstituted. acs.org
Electron-Withdrawing (e.g., -Cl, -Br, -CF3)paraReduced reaction yield for isoindole formation. acs.org
Dialkylamino (e.g., -N(CH3)2)4-positionFavorable for biological activity (CB1 inhibition). nih.gov
Dialkylamino (e.g., -N(CH3)2)3-positionAbolished biological activity (CB1 inhibition). nih.gov

Epoxide Opening Reactions (on related isoindole derivatives)

Epoxide opening reactions are synthetically valuable for creating polyfunctionalized molecules. ahievran.edu.tr Studies on derivatives such as 2-substituted-hexahydro-1H-isoindole-1,3-diones have demonstrated the utility of this transformation. These reactions typically begin with the epoxidation of a tetrahydroisoindole-1,3-dione derivative, often using an agent like meta-chloroperbenzoic acid (m-CPBA), to form a corresponding epoxy alcohol. ahievran.edu.trresearchgate.net

The resulting epoxide ring is susceptible to nucleophilic attack, leading to regio- and stereo-controlled ring-opening. The regioselectivity of the attack (at C-2 or C-3 of the epoxide) is influenced by both steric and electronic factors within the starting epoxide and the reaction conditions. ahievran.edu.tr For example, the ring-opening of a 2,3-epoxy alcohol derived from an isoindole-1,3-dione with nucleophiles like HCl and HBr has been shown to yield single isomers, indicating high regioselectivity. ahievran.edu.trresearchgate.net Nucleophilic opening with sodium azide (B81097) has also been used to introduce an azido (B1232118) group, which can be further transformed into amino or triazole functionalities. tubitak.gov.trtubitak.gov.tr

Isoindole DerivativeNucleophileProductReference
(3aR,4s,7R,7aS)-2-ethyl-4,5-epoxyhexahydro-1H-isoindole-1,3(2H)-dione derivativeHClChlorosubstituted dihydroxyhexahydro-1H-isoindole-1,3(2H)-dione ahievran.edu.tr
syn-epoxide of 2-(benzyl/ethyl/phenyl/methyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dioneHBrHalohydrin unit-containing isoindole derivative researchgate.net
syn-epoxide of 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dioneNaN3Azido-alcohol derivative of hexahydro-1H-isoindole-1,3(2H)-dione tubitak.gov.trtubitak.gov.tr
syn-epoxide of 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dioneMeOH / H2SO4trans-methoxy alcohol derivative tubitak.gov.tr

Condensation Reactions

Condensation reactions are fundamental to the synthesis of the isoindole core and its derivatives. beilstein-journals.org Cyclic imides, such as phthalimides (1,3-dihydro-2H-isoindole-1,3-diones), are commonly prepared through the condensation of an acid anhydride (B1165640) like phthalic anhydride with a primary amine. beilstein-journals.orgsmolecule.com

More complex condensation pathways have also been developed. A one-pot reductive condensation reaction between a nitroarene and o-phthalaldehyde (B127526), mediated by indium, can produce N-substituted isoindolin-1-ones. clockss.org For example, the reaction of nitrobenzene (B124822) with o-phthalaldehyde in the presence of indium yields 2-phenylisoindolin-1-one. clockss.org This reaction proceeds through the in-situ formation of an aniline (B41778) intermediate which then condenses with the dicarbonyl compound. clockss.org

Furthermore, multicomponent reactions can provide access to complex isoindole structures. The condensation of 3-arylpropiolic acids with amines, activated by a phosphonic acid anhydride (T3P®), can yield 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones, which are valuable blue-luminescent compounds. beilstein-journals.org

Redox Chemistry

The redox behavior of the isoindole system is a key aspect of its chemistry, with oxidation being a prominent transformation pathway. The stability of the isoindole core is closely tied to its oxidation state.

Oxidation Pathways of the Isoindole System

The 2H-isoindole structure represents a 10π-electron aromatic system. beilstein-journals.org This system can undergo various oxidation reactions. Formal oxidation of the reduced isoindoline (B1297411) skeleton leads to the aromatic isoindole. beilstein-journals.org Further oxidation can introduce oxygen atoms, yielding highly stable structures like isoindolinone (1,3-dihydro-2H-isoindol-1-one) and phthalimide (B116566) (1,3-dihydro-2H-isoindole-1,3-dione). beilstein-journals.org

The redox chemistry of isoindole-4,7-diones has been studied in detail using voltammetry. acs.org These compounds can be reduced in two distinct, reversible one-electron steps, corresponding to the transition from the quinone (Q) state to the semiquinone radical (SQ) and then to the hydroquinone (B1673460) (HQ) species. acs.org At higher potentials, these compounds undergo irreversible oxidation centered on the pyrrole ring. acs.org

CompoundEred1 (V vs Fc0/Fc+)Ered2 (V vs Fc0/Fc+)Eox (V vs Fc0/Fc+)Reference
2-Methylisoindole-4,7-dione-1.12-1.891.18 acs.org
5-Chloro-2-methylisoindole-4,7-dione-0.97-1.781.28 acs.org
5,6-Dichloro-2-methylisoindole-4,7-dione-0.83-1.661.34 acs.org

Oxidative radical cyclization represents another pathway, where an active methylene (B1212753) or methine substrate can undergo cyclization to construct fused isoindole structures, such as 1H-benzo[f]isoindole derivatives, using an oxidant like iron(III) chloride. mdpi.com Additionally, the spontaneous oxidation of certain cyclization adducts can lead to the generation of the aromatic isoindole system. beilstein-journals.org

Investigation of Isoindole-4,7-dione Redox Properties

The redox chemistry of isoindole-4,7-diones (IIDs), which feature a p-benzoquinone ring fused to a pyrrole moiety, has been a subject of detailed investigation due to their potential as organic materials for lithium-ion batteries. acs.orgdiva-portal.orgacs.org These studies, combining electrochemical techniques with computational methods, have elucidated the fundamental electron transfer processes of the IID core structure. acs.orgacs.org

In organic media such as acetonitrile (B52724) (MeCN), IID derivatives typically undergo two distinct and reversible one-electron reduction steps. acs.org The first reduction converts the neutral quinone (Q) to a semiquinone radical anion (SQ), and the second reduction transforms the semiquinone to the hydroquinone dianion (HQ). acs.orgacs.org This two-step process is characteristic of quinone systems. At higher potentials, these compounds can also be irreversibly oxidized, a process centered on the pyrrole ring. acs.org

Electrochemical characterization using methods like cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV) has provided precise measurements of the redox potentials for these transitions. acs.orgacs.org For instance, the CV of 2-methyl-isoindole-4,7-dione in MeCN shows two quasi-reversible redox peaks corresponding to the Q/SQ and SQ/HQ conversions. acs.org

The electronic properties of the IID system are highly tunable. diva-portal.orgacs.org Computational studies based on density functional theory (DFT) have shown a strong correlation between theoretical predictions and experimental data for redox potentials and acid dissociation constants. acs.orgacs.org These studies have demonstrated that the redox potential of the quinone unit can be systematically varied by introducing different substituents onto the isoindole-4,7-dione framework. diva-portal.orgacs.org This allows for the rational design of IID derivatives with specific electrochemical properties for applications in materials science. acs.org

Table 1: Electrochemical Data for Selected Isoindole-4,7-dione Derivatives in MeCN

Compound Redox Transition Potential (V vs Fc⁰/Fc⁺) Technique Reference
2-Methyl-isoindole-4,7-dione Q → SQ -1.25 CV acs.org
2-Methyl-isoindole-4,7-dione SQ → HQ -1.60 CV acs.org
2-tert-Butyl-5-methylisoindole-4,7-dione Q → SQ -1.31 SWV acs.org
2-tert-Butyl-5-methylisoindole-4,7-dione SQ → HQ -1.71 SWV acs.org

Photochemical Reactivity

The photochemical behavior of the isoindole ring system is rich and varied, involving numerous transformations and rearrangements that are of significant interest in synthetic organic chemistry.

Photoinduced Transformations and Rearrangements

Isoindole derivatives can undergo significant structural changes upon exposure to light. rsc.org These transformations are often initiated by the absorption of UV or visible light, leading to excited states with unique reactivity. rsc.orgnih.gov

One fundamental photoinduced process is tautomerization. For example, studies on the parent indole system have shown that UV irradiation can induce a hydrogen atom transfer from the nitrogen to a carbon atom, converting the initial 1H-form into a 3H-tautomer. nih.gov Similar transformations are conceivable for isoindole systems, altering their electronic structure and reactivity.

More complex rearrangements can also occur. An oxidant- and photocatalyst-free approach has been developed for the synthesis of polycyclic-fused isoindolinone derivatives through the photoinduced annulation of 3,4-diphenyl-3-pyrrolin-2-ones. researchgate.net This reaction proceeds via irradiation with a mercury lamp, leading to dehydrogenative annulation and the formation of a new ring fused to the isoindole core. researchgate.net Such photochemical reactions are valued for their ability to construct complex molecular architectures in a single, atom-economical step. researchgate.net

The photochemistry of related heterocyclic systems, such as 3-phenyl-2H-azirines, can also lead to the formation of isoindole-related structures through complex reaction cascades involving nitrile ylide intermediates. researchgate.net These types of rearrangements highlight the versatility of photochemical methods in accessing diverse heterocyclic scaffolds from simple precursors.

Inter- and Intramolecular Photoreactions of Isoindole Derivatives

The excited states of isoindole derivatives can engage in both intermolecular and intramolecular reactions, providing powerful strategies for the synthesis of complex molecules. d-nb.infonih.gov

Intermolecular Photoreactions: A significant intermolecular reaction involving isoindoles is their participation as dienes in photoinduced Diels-Alder reactions. ua.es In one approach, isoindoles are generated in situ from isoindoline precursors via visible-light-induced oxidation in the presence of air. ua.escpu.edu.cn The transient isoindole is then immediately trapped by a dienophile, such as dimethyl acetylenedicarboxylate or a maleimide, to afford structurally diverse bridged-ring heterocycles with high diastereoselectivity. ua.escpu.edu.cn This method provides a transition-metal-free and atom-economical pathway to complex polycyclic amines. cpu.edu.cn

Other intermolecular photoreactions have been studied with related imide systems. For instance, electronically excited pyromellitic diimides, which contain two fused isoindole-1,3-dione-like units, can oxidize alkyl carboxylates via photoinduced electron transfer (PET), leading to radical-radical combination products. mdpi.com

Intramolecular Photoreactions: Intramolecular photoreactions of isoindole derivatives offer an efficient means of constructing complex, fused heterocyclic systems. acs.org A classic example is the photochemical cyclization of N-substituted benzamides to form the pyrido[2,1-a]isoindole system. acs.org Similarly, photoinduced intramolecular annulation has been used to create dibenzo[e,g]isoindol-1-ones from substituted pyrrolinones, a process that proceeds without any external catalyst or oxidant. researchgate.net

The intramolecular Diels-Alder reaction is another powerful strategy that has been employed in the synthesis of natural products containing the isoindolinone moiety. nih.gov In these syntheses, a precursor molecule containing both the isoindole (or a precursor that converts to it photochemically) and the dienophile is irradiated, leading to a cyclization event that rapidly builds molecular complexity. nih.gov Furthermore, recent developments have shown that single-electron transfer (SET) mechanisms, initiated by the combination of a hypervalent iodine reagent and hexafluoroisopropanol, can trigger selective intramolecular C(sp³)–H amination reactions to form saturated nitrogen-containing heterocycles. d-nb.info

Table 2: Examples of Photoreactions of Isoindole Derivatives

Substrate Reaction Type Conditions Product Reference
N-Phenylisoindoline + Dienophile Intermolecular [4+2] Cycloaddition Visible light (blue LED), air Bridged-ring heterocycle ua.escpu.edu.cn
3,4-Diphenyl-3-pyrrolin-2-one Intramolecular Annulation 500 W Hg lamp, EtOH Dibenzo[e,g]isoindol-1-one researchgate.net
N-carboxyalkylated pyromellitic diimides Intramolecular Cyclization UV-A irradiation Ring-annulated isoindolinones mdpi.com
2-Halo-N-pyridinylbenzamide Intramolecular Cyclization Photolysis Pyrido[2,1-a]isoindole system acs.org

Table 3: List of Chemical Compounds

Compound Name
This compound
Isoindole-4,7-dione
2-methyl-isoindole-4,7-dione
2-tert-Butyl-5-methylisoindole-4,7-dione
Semiquinone
Hydroquinone
3,4-diphenyl-3-pyrrolin-2-one
Dibenzo[e,g]isoindol-1-one
3-phenyl-2H-azirine
Nitrile ylide
N-Phenylisoindoline
Dimethyl acetylenedicarboxylate
Maleimide
Pyromellitic diimide
Alkyl carboxylate
Pyrido[2,1-a]isoindole
N-substituted benzamides
Isoindolinone
Hexafluoroisopropanol

Spectroscopic and Structural Elucidation of 1 Phenyl 2h Isoindole

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the hydrogen and carbon framework.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the core structure of 1-phenyl-2H-isoindole. The ¹H NMR spectrum displays characteristic resonances for the aromatic protons of both the isoindole and phenyl rings. thieme-connect.de The protons on the isoindole nucleus and the phenyl substituent typically appear in the aromatic region of the spectrum. thieme-connect.de

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the isoindole and phenyl rings are indicative of their electronic environment.

Table 1: Representative ¹H NMR Data for Isoindole Derivatives

Compound Solvent Chemical Shifts (δ ppm) and Coupling Constants (J Hz)
2H-Isoindole acetone-d₆ 7.48–7.57 (m, H4, H7), 7.26 (d, J = 2.9, H1, H3), 6.78–6.86 (m, H5, H6) thieme-connect.de
3-Methyl-1-phenyl-2H-isoindole CDCl₃ 6.9–7.7 (m, 10H), 1.50 (s, 3H) thieme-connect.de

Table 2: Representative ¹³C NMR Data for Isoindole Derivatives

Compound Solvent Chemical Shifts (δ ppm)
2H-Isoindole dioxane-d₈ 124.71, 120.92, 120.45, 107.98 thieme-connect.de
5-Chloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dithione Not Specified 197.0, 196.7, 160.1, 139.9, 135.9, 133.3, 132.9, 130.2, 128.3, 124.9, 123.6, 114.4, 55.4 clockss.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy) reveals proton-proton coupling relationships within the molecule. emerypharma.com For this compound, COSY spectra would confirm the connectivity of protons within the phenyl ring and the isoindole core. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) maps long-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.com This is particularly useful for connecting the phenyl substituent to the isoindole framework by showing correlations between the phenyl protons and the isoindole carbons, and vice-versa. beilstein-journals.orgmdpi.comscispace.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed methods. mdpi.com

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals. For instance, in related isoindoline-1,3-dione derivatives, fragmentation often involves the isoindole moiety. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. clockss.org

Table 3: Mass Spectrometry Data for Related Isoindole Derivatives

Compound Ionization Method [M+H]⁺ or M⁺ (m/z) Key Fragments (m/z)
2-{2-oxo-2-[4-(3-trifluoromethyl)-phenyl-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione ESI-MS 418.1373 Not specified
2-{2-oxo-2-[4-(2-methoxy)-phenyl-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione ESI-MS 380.1605 Not specified

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group and the aromatic C-H and C=C bonds. The N-H stretching vibration in 2H-isoindoles typically appears around 3450 cm⁻¹. thieme-connect.de Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ region. thieme-connect.de

Table 4: Characteristic IR Absorption Frequencies for Isoindole Derivatives

Compound Functional Group Wavenumber (cm⁻¹) Reference
3-Methyl-1-phenyl-2H-isoindole N-H 3400 thieme-connect.de
3-Methyl-1-phenyl-2H-isoindole Aromatic C-H 3030 thieme-connect.de
3-Methyl-1-phenyl-2H-isoindole C=C 1600, 1590, 1480, 1440 thieme-connect.de
2H-Isoindole-1-carbonitrile N-H 3260 thieme-connect.de
2H-Isoindole-1-carbonitrile Aromatic C-H 3030 thieme-connect.de
2H-Isoindole-1-carbonitrile C≡N 2200 thieme-connect.de

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. masterorganicchemistry.com In conjugated molecules like this compound, π → π* transitions are common. masterorganicchemistry.com The isoindole ring system itself has a characteristic UV absorption spectrum. The presence of the phenyl substituent extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net The UV-Vis spectrum of this compound would be expected to show intense absorption bands characteristic of its extended π-electron system. These transitions are governed by selection rules, with allowed transitions having high molar absorptivity. libretexts.org

1H NMR and 13C NMR for Structural Confirmation

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the three-dimensional arrangement of atoms within a crystal. nih.govlibretexts.org By irradiating a crystal with X-rays, a diffraction pattern is produced, which can be mathematically analyzed to generate a map of the electron density. nih.gov This map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing definitive insight into the molecule's solid-state structure and the packing of molecules within the crystal lattice. nih.govlibretexts.org

Analysis of Molecular Conformation and Tautomerism

In the solid state, X-ray crystallography provides conclusive evidence for the predominant tautomeric form of a molecule. For isoindole derivatives, which can exist as either 1H- or 2H-tautomers, this analysis is crucial. Studies on stable 2H-isoindoles bearing electron-withdrawing groups have confirmed through X-ray crystallographic analysis that these substances exist exclusively as the 2H-isomer in the solid phase. rsc.org

The molecular conformation of isoindole derivatives is also revealed through crystallographic studies. The fused ring system of some derivatives is not perfectly planar. nih.gov For instance, in the structure of 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, the five- and six-membered rings are trans-fused. nih.gov The stability of certain isoindole derivatives has been attributed to their specific solid-state conformations. For example, the exceptional stability of crystalline 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole is explained by its unique crystal packing which hinders intermolecular reactions at the typically reactive centers. jst.go.jp

Intermolecular Interactions and Crystal Packing Affecting Stability (e.g., face-to-face stacking)

The stability of a crystalline compound is significantly influenced by intermolecular interactions and the efficiency of its crystal packing. In isoindole derivatives, a variety of non-covalent interactions contribute to the formation of stable, three-dimensional networks.

A key stabilizing interaction observed in some isoindole derivatives is face-to-face π-π stacking . researcher.liferesearchgate.net This interaction involves the parallel arrangement of aromatic rings, such as the isoindole or phenyl moieties. The crystal structure of 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole reveals a typical anti-parallel face-to-face stacking between the isoindole rings, which is credited for its remarkable stability. jst.go.jp In other derivatives, π-π interactions have been observed between the six-membered rings of adjacent isoindoline (B1297411) units, with centroid-centroid distances around 3.66 Å. researchgate.net Computational studies have shown that isoindole stacks more strongly than its monocyclic counterpart, pyrrole (B145914). acs.orgnih.gov

Other important intermolecular forces include:

C-H···O Hydrogen Bonds: These interactions are frequently observed in isoindole derivatives containing carbonyl groups, linking molecules into layers or more complex networks. nih.gov

The combination of these interactions dictates the crystal packing. For example, in one derivative, molecules are linked by C-H···O interactions to form layers, while C-H···π interactions link the different layers together. nih.gov The nature of substituents can also influence these interactions; for instance, electron-withdrawing groups can enhance π-π stacking.

Tautomerism and Isomerism of 2H-Isoindoles

Isoindoles unsubstituted on the nitrogen atom can exist in two tautomeric forms: the 1H-isoindole (also called isoindolenine) and the 2H-isoindole. thieme-connect.dechim.it This annular tautomerism involves the migration of a proton between the two nitrogen positions of the heterocyclic system. chemeurope.com The equilibrium between these two forms is delicate and can be influenced by several factors, including the solvent and the nature of substituents on the ring. thieme-connect.destackexchange.com

1H- and 2H-Tautomer Distribution Studies in Solution

In solution, there is a dynamic equilibrium between the 1H- and 2H-tautomeric forms. For most isoindoles, the 2H-isoindole tautomer, which has a structural resemblance to pyrrole, is the predominant form. wikipedia.org For 1-phenylisoindole specifically, the 2H-tautomer is favored to an extent of 91%. stackexchange.com

The position of this equilibrium is highly sensitive to the solvent environment. thieme-connect.de

Polar aprotic solvents , such as dimethylsulfoxide (DMSO), tend to favor the 2H-isoindole tautomer. thieme-connect.destackexchange.com In this form, the heterocyclic nitrogen can act as a hydrogen-bond donor to the solvent. thieme-connect.de

Hydroxylic (protic) solvents , such as alcohols, appear to favor the 1H-isoindole tautomer. This is presumably because the imine nitrogen of the 1H-form can act as an effective hydrogen-bond acceptor from the solvent. thieme-connect.de

Solvent TypeFavored TautomerRationaleCitation
Polar Aprotic (e.g., DMSO)2H-IsoindoleHeterocyclic nitrogen acts as a hydrogen-bond donor. thieme-connect.destackexchange.com
Hydroxylic/Protic (e.g., Alcohols)1H-IsoindoleImine nitrogen acts as a hydrogen-bond acceptor. thieme-connect.de

Influence of Substituents on Tautomeric Equilibrium

Substituents on the isoindole ring system play a critical role in determining the position of the tautomeric equilibrium. thieme-connect.dersc.org The electronic properties of the substituent can shift the balance in favor of one tautomer over the other.

Electron-donating groups (e.g., methyl, electron-rich aryl groups) tend to destabilize the 2H-isoindole form and favor the 1H-tautomer. thieme-connect.dersc.org For example, as a 3-aryl substituent becomes more electron-rich, the equilibrium increasingly favors the 1H-isoindole isomer, which allows for conjugation with the C=N bond. thieme-connect.de A methyl group at the C3 position is sufficient to tip the balance toward the 1H-form. thieme-connect.de

Electron-withdrawing groups (e.g., nitro, carbonyl) improve the stability of the 2H-isoindole system. rsc.org For example, 4,5,6,7-tetrabromoisoindole exists entirely as the 2H-tautomer. stackexchange.com

Substituent TypeEffect on EquilibriumFavored TautomerExampleCitation
None (Parent Isoindole)-2H-IsoindoleIsoindole thieme-connect.de
Electron-DonatingDestabilizes 2H-form1H-Isoindole3-Methylisoindole thieme-connect.dersc.org
Electron-WithdrawingStabilizes 2H-form2H-Isoindole4,5,6,7-Tetrabromoisoindole stackexchange.comrsc.org
Aryl Group (e.g., Phenyl)Depends on electronic natureMixture, often favors 2H1-Phenylisoindole (91% 2H) thieme-connect.destackexchange.com

Stereochemical Aspects of Isoindole Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, is a crucial aspect of isoindole chemistry, significantly influencing a molecule's properties and biological activity. ontosight.ai The synthesis of isoindole derivatives often involves the creation of one or more chiral centers, leading to the possibility of different stereoisomers.

For example, the synthesis of complex isoindole natural products requires careful control of reaction conditions to achieve the desired stereochemistry. ontosight.aibeilstein-journals.org In the synthesis of spiro[isoindole-1,3'-pyrazoles], substitution reactions can proceed with high stereoselectivity. This is often explained by the incoming nucleophile attacking from the less sterically hindered face of a reaction intermediate, leading to the preferential formation of one isomer (e.g., the cis isomer). clockss.org The relative configuration of these stereoisomers can be assigned through methods like chemical correlation with derivatives of known stereochemistry. clockss.org The specific stereochemistry of a complex isoindole derivative, such as (3S,3aR,4S,6aS,7E,15aS), is vital as it dictates how the molecule interacts with biological targets like enzymes or receptors. ontosight.ai

Theoretical and Computational Investigations of 1 Phenyl 2h Isoindole

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the structural and electronic properties of molecules. For 1-phenyl-2H-isoindole and its derivatives, these computational methods provide deep insights into their behavior at the molecular level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.govresearchgate.net It has been successfully applied to various isoindole derivatives to predict their geometries, electronic properties, and reactivity. mdpi.comacs.org

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. qcware.com For isoindole derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. semanticscholar.org For instance, in a study on 2-(4-ethoxyphenyl)isoindoline-1,3-dione, the calculated bond lengths for C7=O1 and C8=O2 were found to be 1.206 Å, which is in close agreement with the experimental X-ray data. Similarly, the N1-C7 and N1-C8 bond lengths were computed to be 1.415 Å. These calculations provide a detailed picture of the molecular structure, which is crucial for understanding its properties and reactivity. qcware.comrsc.org

The electronic structure of a molecule describes the arrangement and energies of its electrons. rsc.org DFT calculations can elucidate the distribution of electron density and the nature of chemical bonds within the molecule. rsc.org For example, in some isoindoline (B1297411) structures, the isoindoline ring is found to be planar with respect to an attached phenyl ring. uantwerpen.be

Calculated vs. Experimental Geometrical Parameters for an Isoindoline Derivative
ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (X-ray)
C7=O1 Bond Length (Å)1.2061.2074
C8=O2 Bond Length (Å)1.2061.2029
N1-C7 Bond Length (Å)1.4151.4021
N1-C8 Bond Length (Å)1.4151.4054
C7-N1-C9-C14 Torsion Angle (°)49.555.9
C8-N1-C9-C10 Torsion Angle (°)49.557.7

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. numberanalytics.com The energies of the HOMO and LUMO and the energy gap between them (Egap) are crucial for determining a molecule's chemical reactivity and stability. numberanalytics.commdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

For isoindole derivatives, FMO analysis helps to understand their electronic and optical properties. mdpi.commdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. numberanalytics.com In one study on an isoindole derivative, the HOMO was found to be localized over a substituted aromatic ring, while the LUMO was mainly present over the indole (B1671886) side. mdpi.com The calculated HOMO-LUMO energy gap for this compound was 4.59 eV. mdpi.com FMO analysis is a powerful tool for predicting the feasibility and outcomes of various organic reactions, including cycloadditions and pericyclic reactions. numberanalytics.comimperial.ac.uk

Frontier Molecular Orbital Energies for an Isoindole Derivative mdpi.com
OrbitalEnergy (eV)
HOMO-5.0048 iucr.org
LUMO-1.2512 iucr.org
Energy Gap (ΔE)3.7536 iucr.org

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. uantwerpen.be The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). acs.orguantwerpen.be

In studies of isoindole derivatives, MEP maps show that negative electrostatic potential regions are often localized over electronegative atoms like oxygen in carbonyl groups, indicating them as possible sites for electrophilic attack. uantwerpen.beiucr.org Conversely, positive regions are typically found around hydrogen atoms, suggesting them as sites for nucleophilic attack. uantwerpen.beiucr.org This information is valuable for understanding intermolecular interactions and predicting the chemical behavior of the molecule. acs.org

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. researchgate.netmdpi.com These descriptors include chemical potential (μ), chemical hardness (η), chemical softness (S), and electrophilicity index (ω). mdpi.comresearchgate.netnih.gov

These indices are calculated using the energies of the HOMO and LUMO. researchgate.net Chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution, with a higher value indicating greater stability. mdpi.com Chemical softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net These descriptors are instrumental in understanding the relationship between structure, stability, and global chemical reactivity of compounds. researchgate.netresearchgate.net

Global Reactivity Descriptors for a Dihydrothiouracil-Indenopyridopyrimidine Derivative (Gas Phase) mdpi.com
DescriptorFormulaValue (eV)
HOMO Energy (E_HOMO)--6.195
LUMO Energy (E_LUMO)--2.125
Energy Gap (E_gap)E_LUMO - E_HOMO4.070
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.160
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.035
Electrophilicity Index (ω)μ² / (2η)4.252
Chemical Softness (S)1 / (2η)0.246

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. nih.govschrodinger.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.orgnih.gov These theoretical calculations can aid in the assignment of experimental NMR signals and provide insights into the electronic environment of the nuclei. schrodinger.comresearchgate.net For instance, in a study of an isoindoline-1,3-dione derivative, a good linear correlation was found between the calculated and observed ¹H NMR data. semanticscholar.org

IR Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. nih.gov These calculated frequencies are often scaled to better match the experimental spectra. nih.gov For example, in a study of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, the characteristic C=O stretching vibrations were predicted at 1702 and 1753 cm⁻¹, which compared well with the experimental values of 1715 and 1745 cm⁻¹.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the absorption wavelengths (λ_max) and the nature of the electronic transitions, often involving promotions from the HOMO to the LUMO. nih.gov

Predicted Spectroscopic Data for Isoindole Derivatives
SpectroscopyParameterPredicted ValueReference
¹H NMRChemical Shift (δ) of aromatic protons6.45–8.48 ppm semanticscholar.org
IRC=O stretching frequency1702 and 1753 cm⁻¹
UV-VisElectronic Absorption (TD-DFT)Calculated for specific derivatives

Density Functional Theory (DFT) Studies

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Reaction Mechanism Studies

Computational chemistry plays a crucial role in elucidating the intricate details of the reactions involving this compound. Through the calculation of potential energy surfaces, reaction pathways can be mapped, and the feasibility of different transformations can be assessed.

Activation energy (Ea) is the minimum energy required for a reaction to occur, and the transition state is the highest energy point along the reaction pathway. savemyexams.com Theoretical calculations are instrumental in determining these parameters for reactions involving fleeting intermediates like this compound.

For instance, in cycloaddition reactions, the activation energy determines the rate at which the reaction proceeds. Computational models can predict the geometries of transition states, revealing how the reacting molecules approach each other and how bonds are formed and broken. Factors influencing the activation energy include the nature of the reactants, the solvent, and the presence of catalysts. sparkl.me

In the context of isoindole chemistry, theoretical studies have been employed to explain the outcomes of various reactions. For example, different reaction pathways for N-phenylmaleimide and 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with chlorosulfonyl isocyanate (CSI) were rationalized by considering the energy levels of the intermediates. researchgate.net Similarly, density functional theory (DFT) calculations have been used to investigate the mechanism and stereochemistry of reactions such as the bromination of substituted cyclohexene (B86901) derivatives derived from tetrahydro-1H-isoindole-1,3(2H)-dione. researchgate.net

A study on the rhodium-catalyzed reaction of a styryl diazo compound with a nitrile to form a nitrile ylide, which then undergoes a cascade of reactions including a 1,7-electrocyclization, calculated an activation energy of 9.8 kcal/mol for this key step. acs.org Another computational investigation into the racemization of diazacycloheptatetraenes, which can rearrange to isoindoles, identified an activation energy of 20 kcal/mol for a critical rearrangement step. researchgate.net

This compound, with its diene character, is expected to readily participate in cycloaddition reactions. ua.es Computational studies are essential for understanding the mechanistic pathways of these transformations.

1,3-Dipolar Cycloadditions: These reactions are a powerful tool for constructing five-membered heterocyclic rings. wikipedia.org Isoindoles can react with 1,3-dipoles, and computational methods can help predict the regioselectivity and stereoselectivity of these reactions. For example, the reaction of in situ generated nitrile ylides with various multiple bonds is a known pathway to N-heterocyclic compounds. acs.org Theoretical studies on the 1,3-dipolar cycloaddition of sydnones, which can act as masked 1,3-dipoles, have shown that they can react intramolecularly with a stilbene (B7821643) moiety to form complex polycyclic systems. beilstein-journals.org The mechanism involves the formation of a nitrile imine intermediate, which then undergoes cycloaddition. beilstein-journals.org

Diels-Alder Reactions: As a diene, 2H-isoindole can undergo [4+2] cycloaddition reactions with dienophiles. ua.es Theoretical calculations can model the frontier molecular orbitals (HOMO and LUMO) of the isoindole and the dienophile to predict the feasibility and outcome of the reaction. For example, the in situ generation of N-allylisoindoles followed by their Diels-Alder reaction with dienophiles has been studied, yielding cycloadducts with good yields and diastereoselectivities. ua.es

Other Transformations: Computational studies have also shed light on other transformations of isoindole derivatives. For example, the mechanism of the rhodium-catalyzed synthesis of 1H-isoindole-containing scaffolds involves a complex cascade that includes the formation of a nitrile ylide, 1,7-electrocyclization, a 1,5-H shift, and a final proton-catalyzed ring contraction. acs.org DFT calculations have been instrumental in mapping out the entire reaction pathway and identifying the turnover-determining intermediate and transition state. acs.org

Isoindoles can undergo various isomerization and rearrangement reactions, and computational studies are key to understanding the underlying mechanisms. beilstein-journals.orgwiley-vch.de

Tautomerization: 2H-isoindole can exist in equilibrium with its 1H-isoindole tautomer. chim.itbeilstein-journals.org Computational methods can determine the relative stabilities of these tautomers and the energy barrier for their interconversion. The 2H-isoindole is generally less stable due to its ortho-quinoid structure but can be trapped in reactions. ua.esbeilstein-journals.org

Rearrangements: The isoindole skeleton can be involved in more complex rearrangements. For example, the condensation of primary amines with o-diacylbenzene can lead to an isoindole-based dye through a series of steps including isomerization and dimerization. beilstein-journals.orgbeilstein-journals.org In another instance, the acid-catalyzed rearrangement of o-(pivaloylaminomethyl)benzaldehyde is proposed to proceed through an isoindole intermediate, which was trapped with a dienophile to support the proposed mechanism. ua.es

Computational studies can model the potential energy surface for these rearrangements, identifying intermediates and transition states and thereby elucidating the reaction mechanism. For example, the formation of isoindole N-oxides from the condensation of ene-aldehydes with hydroxylamine (B1172632) is believed to proceed through a series of steps including nucleophilic attack, water elimination, and tautomeric hydrogen shifts. chim.it

Mechanistic Pathways of Cycloaddition Reactions and Other Transformations

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a dynamic picture of molecular systems, offering insights into their behavior over time and their interactions with other molecules.

While specific docking studies on this compound are not prevalent due to its transient nature, extensive research has been conducted on more stable isoindole derivatives to predict their interactions with biological targets. These studies are crucial in the field of drug discovery.

Principle of Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ispub.com It is widely used to predict the binding mode of a ligand to a protein's active site. mdpi.comtandfonline.com

Applications in Isoindole Derivatives:

Anticonvulsant Activity: Docking studies on N-phenylisoindoline derivatives have been used to understand their anticonvulsant activity. These studies have shown interactions with the voltage-gated sodium channel (NaV1.2), with compounds docking within the channel pore. researchgate.net

Antibacterial Agents: Isoindole derivatives have been designed as inhibitors of histidinol (B1595749) dehydrogenase, an enzyme involved in bacterial L-histidine biosynthesis. Docking studies helped predict the binding conformations of these derivatives in the enzyme's active site. ispub.com

Cholinesterase Inhibition: In the search for treatments for Alzheimer's disease, molecular docking has been used to study the inhibitory activity of 1-H-isoindole-1,3(2H)-dione derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

Antidepressant Activity: The potential antidepressant activity of isoindoline derivatives has been investigated through docking studies with the 5-HT1A receptor. ingentaconnect.com

HIV-1 Integrase Inhibition: Dihydro-1H-isoindole derivatives have been identified as inhibitors of HIV-1 integrase. Molecular modeling and dynamics simulations have been used to understand their binding at the integrase-Mg2+-DNA interface. nih.govacs.orgnih.gov

Antiproliferative Agents: Docking studies of N-substituted isoindoline-1,3-dione analogues have been performed against various protein kinases and growth factor receptors to evaluate their potential as antiproliferative agents. jmpas.com

Cyclooxygenase (COX) Inhibition: The affinity of new 1H-isoindole-1,3(2H)-dione derivatives for COX-1 and COX-2 has been investigated using molecular docking, showing interactions with key amino acid residues in the active site. mdpi.comnih.gov

Antimycobacterial Activity: Computational studies, including molecular docking, have been used to investigate isoindoline-1,3-diones as inhibitors of the InhA enzyme in Mycobacterium tuberculosis. semanticscholar.org

These examples demonstrate the power of molecular docking in rationalizing the biological activity of isoindole derivatives and in guiding the design of new, more potent compounds. The insights gained from these studies on stable isoindole analogues can, by extension, inform the potential interaction modes of transient species like this compound.

Advanced Applications of 1 Phenyl 2h Isoindole and Its Derivatives in Chemical Synthesis and Materials Science

Role as Intermediates and Building Blocks in Complex Molecule Synthesis

The isoindole core, particularly when substituted with a phenyl group, serves as a strategic intermediate in the synthesis of intricate molecular architectures. acs.orgacs.org Its ability to participate in various cycloaddition and functionalization reactions makes it a powerful tool for synthetic chemists.

Synthesis of Nitrogen-Containing Polycycles

Derivatives of 2H-isoindole are pivotal in the construction of nitrogen-containing polycyclic aromatic compounds (N-PACs). researchgate.net For instance, 1,3-disubstituted N-aryl-2H-isoindoles serve as foundational building blocks for creating π-extended nitrogen-containing polycycles. researchgate.netnih.gov A notable method involves a cascade reaction of divinyl ethers, derived from 4-bromoisocoumarins, with substituted anilines to produce these isoindole intermediates. researchgate.netnih.gov These intermediates can then be further derivatized to form higher-order polycycles, including the less accessible benzo[a]ullazines. researchgate.netnih.gov

Furthermore, rhodium-catalyzed reactions of isoindole N-oxides allow for the rapid construction of nitrogen-containing polycyclic scaffolds through intramolecular dipolar cycloaddition. chim.it Another innovative approach utilizes a palladium-catalyzed intermolecular Heck-type dearomative [4+2] annulation of 2H-isoindole derivatives with internal alkynes, yielding a diverse range of polycyclic pyrrolidine (B122466) scaffolds. researchgate.net These synthetic strategies highlight the versatility of the isoindole framework in accessing complex, multi-ring systems that are of significant interest in medicinal chemistry and materials science. chim.itmdpi.com

Reaction Type Starting Material Product Key Features
Cascade ReactionDivinyl ethers and anilines1,3-Disubstituted N-aryl-2H-isoindolesForms building blocks for N-PACs and benzo[a]ullazines. researchgate.netnih.gov
Intramolecular CycloadditionIsoindole N-oxidesNitrogen-containing polycyclic scaffoldsRapid construction of complex ring systems. chim.it
Heck-type Annulation2H-Isoindole derivatives and internal alkynesPolycyclic pyrrolidine scaffoldsPalladium-catalyzed dearomative [4+2] annulation. researchgate.net

Precursors for Chiral Cyclic Ketones and other Chiral Scaffolds

The 1-phenyl-2-amido diene scaffold, a derivative of 1-phenyl-2H-isoindole, has proven to be a valuable precursor in the asymmetric synthesis of chiral cyclic ketones. nih.gov Through palladium-catalyzed C-N bond formation, a library of chiral 2-amido-1-phenyl-1,3-dienes can be prepared from various chiral oxazolidinones. nih.gov These chiral dienes subsequently participate in Diels-Alder reactions to afford novel cycloadducts with high diastereoselectivity. nih.gov Hydrolysis of these adducts not only allows for the recycling of the chiral auxiliary but also yields a range of chiral cyclic ketones with high enantioselectivity (up to 92% ee). nih.gov

Additionally, enantioselective methods for the synthesis of 1H-isoindoles bearing quaternary stereogenic centers have been developed. acs.orgepfl.ch Palladium-catalyzed desymmetric C-H bond imidoylation of α,α-diaryl tri- and difluoroethylated isocyanides provides access to chiral 1H-isoindoles, where the fluoroalkyl group plays a critical role in determining stereochemistry and reaction efficiency. acs.org These chiral isoindole scaffolds are valuable intermediates, and their subsequent diastereoselective functionalization can lead to densely substituted and sterically hindered isoindolines, further expanding the library of accessible chiral molecules. epfl.ch

Precursor Reaction Product Significance
Chiral 2-amido-1-phenyl-1,3-dienesDiels-Alder Cycloaddition & HydrolysisChiral Cyclic KetonesHigh enantioselectivity (up to 92% ee) and yield. nih.gov
α,α-Diaryl fluoroethylated isocyanidesPalladium-Catalyzed C-H ImidoylationChiral 1H-Isoindoles with Quaternary StereocentersAccess to previously inaccessible perfluoroalkylated chiral scaffolds. acs.orgepfl.ch

Construction of Functionalized Macrocycles

The isoindole moiety is a key structural component in the synthesis of functionalized macrocycles with diverse applications. nih.gov One prominent example is the creation of pyrido[2,1-a]isoindole-grafted macrocycles. mdpi.com These complex heterocyclic scaffolds are synthesized via rhodium(III)-catalyzed macrocyclization, and they have demonstrated significant antiviral activity, particularly against the H1N1 influenza virus. mdpi.com

Another innovative application is "FlICk" (fluorescent isoindole crosslinking) chemistry, which utilizes the reaction of ortho-phthalaldehydes with peptides to create isoindole-stapled macrocycles. nih.gov This method not only rigidifies the peptide's secondary structure but also introduces a fluorescent or colored component, transforming inactive precursors into biologically active molecules with a built-in optical readout. nih.gov This approach has been successfully applied to generate high-affinity macrocyclic α-MSH derivatives and bicyclic peptide mimics. nih.gov The construction of these macrocycles highlights the utility of the isoindole framework in creating large, structurally defined molecules with specific biological functions and properties. mdpi.commdpi.com

Applications in Advanced Materials

The extended π-system and tunable electronic properties of the isoindole ring system make it an attractive component for advanced functional materials. researchgate.netrsc.org This has led to their application in the development of high-performance dyes, pigments, and fluorescent probes.

Development of Dyes and Pigments (general isoindole class)

The isoindole class of compounds has found significant application as dyes and pigments. nih.govbeilstein-journals.org Their inherent aromaticity and potential for extensive conjugation lead to strong absorption in the visible spectrum. Phthalocyanines, which are stable, intensely colored cyclic tetramers of isoindole, are prime examples. researchgate.netrsc.org These macrocyclic compounds can form stable complexes with most elements of the periodic table, resulting in a wide array of pigments with exceptional stability and color intensity, which are predominantly blue-green. researchgate.net

A notable example from the broader isoindoline (B1297411) class is Pigment Yellow 139, a high-performance pigment known for its excellent durability and color strength. nih.govbeilstein-journals.orgwikipedia.org Isoindoline pigments, in general, are highly valued as they can provide a spectrum of colors ranging from greenish-yellow to red and brown. researchgate.net The development of these materials is driven by the condensation of primary amines with o-diacylbenzenes, a reaction that forms the core isoindole structure. nih.gov

Pigment Class Core Structure Notable Examples Color Range
PhthalocyaninesTetramer of isoindoleCopper PhthalocyanineIntense Blue-Green researchgate.netwikipedia.org
Isoindoline Pigments1,3-Disubstituted IsoindolinePigment Yellow 139, Pigment Yellow 185Greenish-Yellow to Red and Brown nih.govwikipedia.orgresearchgate.net

Red to Near-Infrared Fluorophores

Recently, isoindole derivatives have emerged as promising scaffolds for the design of red to near-infrared (NIR) fluorophores. nih.govbeilstein-journals.org Fluorophores emitting in this region are highly sought after for applications in biological imaging due to deeper tissue penetration and reduced background autofluorescence. nih.govnih.gov

A new class of custom-designed push-pull isoindole fluorophores has been synthesized, exhibiting emissions that extend into the NIR region, with some dyes showing emission maxima up to 851 nm. acs.org These chromophores, which feature the isoindole scaffold as a π-bridge, demonstrate aggregation-induced emission (AIE) characteristics, making them suitable for bioimaging and solid-state lighting applications. acs.orgrsc.org Furthermore, isoindole-containing BODIPY dyes are known for being highly fluorescent materials. researchgate.netrsc.org The strategic functionalization of the isoindole core allows for the fine-tuning of their photophysical properties, leading to strong absorption in the deep-red to NIR regions and intense NIR fluorescence, which has been successfully applied for imaging mitochondria in living cells. nih.gov

Fluorophore Type Key Feature Emission Range Application
Push-Pull IsoindolesAggregation-Induced Emission (AIE)Up to 851 nm (NIR)Bioimaging, Solid-State Emission acs.orgrsc.org
Pyrrolyl-BODIPY DerivativesFunctionalized Isoindole Core650-715 nm (NIR)Deep-Tissue Fluorescence Imaging nih.gov

Components in Redox-Active Systems for Energy Storage (e.g., Lithium-Ion Batteries)

The exploration of organic molecules as components in energy storage systems represents a burgeoning field of materials science, driven by the need for sustainable, low-cost, and environmentally benign alternatives to traditional metal-based batteries. skku.eduresearchgate.net While direct research on this compound as a primary redox-active material in lithium-ion batteries is not extensively documented, the inherent electronic properties of the isoindole scaffold and its derivatives suggest their potential as building blocks for advanced energy storage materials. mdpi.com

Isoindoline-1,3-dione derivatives have demonstrated the ability to participate in redox processes, such as the scavenging of reactive oxygen and nitrogen species. mdpi.com This intrinsic redox activity is a prerequisite for a material to function in a battery, where energy is stored and released through reversible electrochemical oxidation and reduction reactions. The core structure of isoindole is a 10π electron aromatic heterocycle, which can be chemically engineered to enhance its electrochemical properties. The phenyl substituent in this compound can further modulate the electronic characteristics of the isoindole ring system, potentially influencing its redox potential and stability in different oxidation states.

The primary strategy for utilizing organic molecules like this compound in batteries is to incorporate them as pendant groups onto a polymer backbone, creating a redox-active polymer (RAP). skku.eduresearchgate.net This approach prevents the dissolution of the active organic molecule into the battery's electrolyte, a common failure mechanism for small-molecule organic electrodes. rsc.org These polymers can then be cast as films to serve as the battery's electrode. The development of such polymers focuses on achieving high specific capacity, good cycling stability, and high rate capability.

The field of organic redox-active materials is diverse, with various heterocyclic and quinone-based systems under investigation. By analogy, the isoindole moiety could be functionalized and polymerized to create novel electrode materials. For instance, phenothiazines, which are also nitrogen and sulfur-containing heterocycles, have been incorporated into porous organic polymers and exhibit reversible one-electron oxidation, making them suitable for cathode materials. skku.edu Similarly, other nitrogen-containing heterocycles like tetrazines are being explored for their ability to undergo reversible two-electron reduction, positioning them as potential anolyte materials in aqueous redox flow batteries. mdpi.com

The table below summarizes various classes of organic redox-active materials being investigated for energy storage applications, providing a context for the potential role of isoindole derivatives.

Redox-Active Moiety Class Redox Mechanism Typical Application Representative Compounds/Polymers
Nitroxide Radicals 1e⁻ Oxidation/ReductionCathode/AnodePoly(TEMPO-methacrylate) (PTMA) rsc.org
Quinones 2e⁻/2H⁺ ReductionCathodePoly(anthraquinonyl sulfide) (PAQS)
Phenothiazines 1e⁻ OxidationCathodePorous Organic Polymers with Phenothiazine units skku.edu
Viologens 2-step 1e⁻ ReductionAnodeViologen-based Polymers
Tetrazines 2e⁻ ReductionAnodeWater-soluble Tetrazine Polymers mdpi.com

Future research could focus on the synthesis of polymers containing the this compound unit and the characterization of their electrochemical properties, such as their redox potentials, specific capacity, and long-term cycling stability in battery assemblies. The biodegradability of certain polymer backbones, like polycaprolactone, also offers a pathway to creating more environmentally friendly energy storage devices. rsc.org

Analytical Chemistry Applications

The unique reactivity and photophysical properties of the isoindole core have led to its significant application in analytical chemistry, particularly in the development of sensitive detection and labeling reagents.

A cornerstone application of the isoindole framework in analytical chemistry is its formation in a highly sensitive reaction used for the detection and quantification of primary amines. acs.org This reaction involves the condensation of an o-dicarbonyl compound, such as o-phthalaldehyde (B127526) (OPA), with a primary amine in the presence of a thiol-containing compound, like 2-mercaptoethanol. nih.gov The product of this reaction is a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.

The reaction proceeds rapidly at room temperature in an aqueous, alkaline environment (pH ~9), making it suitable for automated analytical systems and for the derivatization of biological samples. acs.orgnih.gov The resulting isoindole adducts exhibit strong fluorescence with large Stokes shifts, which is highly desirable for analytical applications as it minimizes self-absorption and background interference. acs.org This method is widely employed for the pre-column or post-column derivatization of amino acids, peptides, and other primary amine-containing analytes in high-performance liquid chromatography (HPLC).

The high sensitivity of this reaction allows for the detection of analytes at very low concentrations, often in the nanomolar to picomolar range. nih.gov The fluorescence properties (excitation and emission wavelengths) of the resulting isoindole derivative can be tuned by the choice of the amine and the thiol, although they generally emit in the blue-to-violet region of the spectrum.

The table below presents characteristic photophysical data for isoindole derivatives formed from the reaction of o-phthalaldehyde with primary amines, demonstrating their utility as fluorescent probes.

Analyte (Primary Amine) Thiol Reagent Excitation λ (nm) Emission λ (nm) Application Context Reference
Milnacipran2-Mercaptoethanol338.5433.5Fluorimetric assay in tablets and biological fluids nih.gov
TopiramateThiol moiety339440Fluorimetric assay in bulk powder and commercial products researchgate.net
Captopril (as thiol)Primary Amine334448Spectrofluorimetric analysis researchgate.net
General Primary AminesThiol~340~450General amine detection and staining acs.org

Future Research Directions in 1 Phenyl 2h Isoindole Chemistry

Development of Novel and Sustainable Synthetic Strategies for Enhanced Efficiency and Selectivity

Current synthetic routes to 1-phenyl-2H-isoindole, such as the reaction of N-substituted benzylamines with a base like potassium hydroxide, provide a foundational method for its preparation. thieme-connect.de However, these traditional methods often rely on harsh reaction conditions and may not align with the modern principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key areas for advancement include:

Catalytic Approaches: The exploration of transition-metal catalysis, including rhodium and palladium, has shown promise in the synthesis of various isoindole derivatives through C-H activation and annulation cascades. chim.itresearchgate.netrsc.org Future work should focus on adapting these catalytic systems for the direct and selective synthesis of this compound, aiming for lower catalyst loadings, milder reaction conditions, and higher atom economy.

Green Solvents and Solvent-Free Reactions: A significant push towards sustainability involves minimizing the use of hazardous organic solvents. jddhs.com Research into utilizing greener solvents, such as water or bio-derived solvents, or developing solvent-free reaction conditions for the synthesis of this compound is a critical future direction. researchgate.nettandfonline.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. jddhs.comillinois.edu Investigating the potential of biocatalysts, such as lipases or transaminases, for the asymmetric synthesis of chiral this compound derivatives could open up new avenues for its application in pharmaceuticals and materials science. nih.govuniovi.es

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of this compound is still a burgeoning field of study. While some reactions, such as its acylation using the Vilsmeier reagent, have been reported, a vast landscape of its chemical behavior remains to be explored. thieme-connect.de

Future investigations should target:

Cycloaddition Reactions: Isoindoles are known to act as dienes in Diels-Alder reactions. ua.es A systematic study of the cycloaddition reactions of this compound with a variety of dienophiles would provide access to a diverse range of complex polycyclic structures.

C-H Activation and Functionalization: Direct C-H activation of the this compound core would offer a powerful and atom-economical way to introduce new functional groups. francis-press.comchim.itresearchgate.net Exploring different catalytic systems to achieve regioselective C-H functionalization at various positions on both the isoindole and phenyl rings is a key research objective.

Photoredox and Electrochemical Catalysis: These modern synthetic tools provide unique pathways for bond formation under mild conditions. Investigating the behavior of this compound under photoredox or electrochemical conditions could unveil novel transformation pathways and lead to the synthesis of previously inaccessible derivatives.

Advanced Computational Approaches for Predictive Chemistry and Material Design

Computational chemistry offers a powerful lens through which to understand and predict the properties and reactivity of molecules. For this compound, computational methods can guide experimental work and accelerate the discovery of new applications.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of this compound. nih.govsemanticscholar.orgacs.orgmdpi.comnih.gov These studies can be used to predict the most likely sites for electrophilic or nucleophilic attack, to understand the mechanism of known reactions, and to predict the outcome of unexplored transformations.

Molecular Dynamics (MD) Simulations: For applications in materials science, MD simulations can be employed to model the behavior of this compound-based materials in the solid state or in solution. This can help in understanding intermolecular interactions, predicting bulk properties, and designing new materials with desired characteristics.

Machine Learning (ML) and Artificial Intelligence (AI): The application of ML and AI in chemistry is a rapidly growing field. francis-press.comdntb.gov.uanih.gov By training algorithms on existing experimental and computational data, it may be possible to develop predictive models for the properties and reactivity of this compound and its derivatives, thus accelerating the design and discovery of new functional molecules.

Integration of this compound in Next-Generation Functional Materials and Optoelectronic Devices

The inherent electronic properties of the isoindole scaffold make it an attractive building block for functional organic materials. ua.es The phenyl substituent in this compound can be further functionalized to tune its optical and electronic properties, opening up a wide range of potential applications.

Future research in this area should explore the integration of this compound into:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of isoindole derivatives suggest their potential use as emitters or host materials in OLEDs. vulcanchem.comacs.orgbeilstein-journals.org Research should focus on synthesizing this compound derivatives with high quantum yields and tunable emission colors for application in next-generation displays and lighting.

Organic Photovoltaics (OPVs): The electron-rich nature of the isoindole ring system makes it a suitable component for donor materials in OPVs. vulcanchem.commetu.edu.trmdpi.comqut.edu.au The synthesis and characterization of polymers and small molecules containing the this compound unit for use in efficient and stable solar cells is a promising avenue of research.

Sensors and Probes: The fluorescence of isoindole derivatives can be sensitive to their local environment, making them potential candidates for chemical sensors and biological probes. researchgate.net By incorporating specific recognition motifs onto the this compound scaffold, it may be possible to develop highly selective and sensitive probes for detecting ions, molecules, or biological macromolecules.

Q & A

Q. Tables for Quick Reference

Property Typical Value/Technique Source
Melting Point112–114°C (lit.)
1^1H NMR (CDCl3_3)δ 7.25–7.45 (m, 5H, Ph)
UV-Vis λmax\lambda_{\text{max}}285 nm (in ethanol)
SolubilityInsoluble in H2_2O; soluble in THF, DCM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.